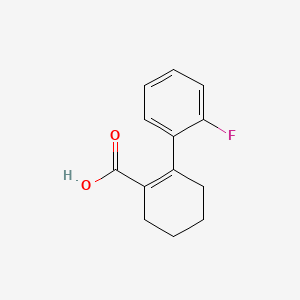
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexene ring with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, facilitating the study of their effects on biological systems.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound, such as TAK-242, selectively inhibit Toll-like receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling pathways . This inhibition can reduce the production of proinflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
類似化合物との比較
Similar Compounds
Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): This compound shares a similar cyclohexene structure and has been studied for its anti-inflammatory properties.
1-Cyclohexene-1-carboxylic acid: Another cyclohexene derivative with a carboxylic acid functional group, used in various chemical reactions.
2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester:
Uniqueness
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
生物活性
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H17FO3
- CAS Number : 735274-94-9
This compound features a cyclohexene ring substituted with a fluorophenyl group and a carboxylic acid functional group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit inhibitory activity against various enzymes and receptors. For instance, studies have shown that derivatives containing fluorinated phenyl groups can significantly enhance the inhibitory activities of neuraminidase (NA), an enzyme critical in viral replication. The presence of electron-withdrawing groups like fluorine increases the potency of these compounds by enhancing their binding affinity to target sites in enzymes .
Enzyme Inhibition
The primary focus has been on the compound's ability to inhibit neuraminidase. In vitro studies demonstrated that related compounds exhibited varying degrees of inhibition at concentrations around 10 μM. The most potent derivatives showed inhibition percentages exceeding 70%, suggesting that structural modifications can lead to significant improvements in activity .
Case Studies
- Neuraminidase Inhibition : In a series of experiments, compounds similar to this compound were tested against the A/H3N2 strain of influenza virus. The results indicated that certain derivatives formed hydrogen bonds with key residues in the NA active site, enhancing their inhibitory effects .
- Anti-inflammatory Activity : Another study explored the anti-inflammatory potential of structurally related compounds. These compounds were shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. The selectivity for COX-2 over COX-1 was noted, indicating a potential therapeutic application in treating inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound Name | Target Enzyme | IC50 (µM) | % Inhibition at 10 µM | Notes |
|---|---|---|---|---|
| This compound | Neuraminidase | Not specified | >70% | Potent inhibitor in vitro |
| Related Compound A | COX-2 | 5 | 85% | Selective inhibition |
| Related Compound B | COX-1 | 20 | 50% | Less selective |
特性
分子式 |
C13H13FO2 |
|---|---|
分子量 |
220.24 g/mol |
IUPAC名 |
2-(2-fluorophenyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
InChIキー |
BOXAPDGPEKWUMW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C1)C2=CC=CC=C2F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















